molecular formula C12H18O3 B1194662 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol CAS No. 2203-14-7

4-Tert-butyl-2,6-bis(hydroxymethyl)phenol

Cat. No. B1194662
Key on ui cas rn: 2203-14-7
M. Wt: 210.27 g/mol
InChI Key: SIBBGGADHQDMHI-UHFFFAOYSA-N
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Patent
US04256844

Procedure details

200 grams (1.331 moles) of para-t-butylphenol and 400 ml. of water were placed in a 2-liter, 3-neck, round bottom flask fitted with a thermometer, a stirrer and a dropping funnel. The flask was placed in a water bath, the contents stirred and 106.6 grams (1.331 moles) of 50% aq. NaOH added. The temperature of the resulting slurry was adjusted to 30° C. (by cooling) and 227 grams (~2.8 moles) of 37% formalin added. The mixture was heated to 60° C. and stirred at that temperature for 4 hours. It was then cooled to 35° C. and 444 ml. (1.331 moles) of 3 N aq. HCl were added. Enough dilute acetic acid was then added to make the mixture just acid. 100 ml. of chloroform was stirred in and the phases allowed to separate. The chloroform layer, containing essentially all of the product resin, was removed, washed once with water, dried by azeotropic distillation and stripped in vacuo. 276 grams (99% yield) of the title product was obtained as a resinous residue which crystallized on standing; equivalent wt. 220 grams per phenolic --OH (vs 212, theoretical).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
106.6 g
Type
reactant
Reaction Step Two
Quantity
227 g
Type
reactant
Reaction Step Three
Name
Quantity
1.331 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:12].[Na+].[CH2:14]=[O:15].Cl.[CH:17](Cl)(Cl)Cl>C(O)(=O)C.O>[CH2:17]([C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[C:7]([CH2:14][OH:15])[C:8]=1[OH:11])[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
106.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
227 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1.331 mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, a stirrer and a dropping funnel
CUSTOM
Type
CUSTOM
Details
The flask was placed in a water bath
CUSTOM
Type
CUSTOM
Details
was adjusted to 30° C.
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
stirred at that temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 35° C.
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
The chloroform layer, containing essentially all of the product resin
CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
washed once with water
CUSTOM
Type
CUSTOM
Details
dried by azeotropic distillation

Outcomes

Product
Name
Type
product
Smiles
C(O)C1=C(C(=CC(=C1)C(C)(C)C)CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 276 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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